Lipophilicity Differential: XLogP3 2.6 vs. 4-Hydroxy Analog XLogP3 2.3
The target compound exhibits an XLogP3 of 2.6, compared to 2.3 for the direct 4-hydroxy analog 2(5H)-Thiophenone, 4-hydroxy-5-methyl-5-(phenylmethyl)- (CAS 88957-53-3) [1][2]. This +0.3 log unit difference corresponds to approximately a 2-fold increase in octanol/water partition coefficient, indicating enhanced lipophilicity.
| Evidence Dimension | Octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.6 |
| Comparator Or Baseline | 2(5H)-Thiophenone, 4-hydroxy-5-methyl-5-(phenylmethyl)-: XLogP3 = 2.3 |
| Quantified Difference | ΔXLogP3 = +0.3 (≈2-fold higher partition) |
| Conditions | Computed by XLogP3 algorithm (PubChem release 2021.05.07) |
Why This Matters
A modest increase in lipophilicity can significantly improve passive membrane permeability, making the methoxy compound a better candidate for cell-based assays or CNS-targeted programs where higher logP is tolerated.
- [1] PubChem Compound Summary for CID 11264810, 2(5H)-Thiophenone, 4-methoxy-5-methyl-5-(phenylmethyl)-. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/646517-44-4 View Source
- [2] PubChem Compound Summary for CID 135481127, 2(5H)-Thiophenone, 4-hydroxy-5-methyl-5-(phenylmethyl)-. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/88957-53-3 View Source
